1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine 1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16254463
InChI: InChI=1S/C8H16N4/c1-5(9)6-10-7(12-11-6)8(2,3)4/h5H,9H2,1-4H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H16N4
Molecular Weight: 168.24 g/mol

1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

CAS No.:

Cat. No.: VC16254463

Molecular Formula: C8H16N4

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine -

Specification

Molecular Formula C8H16N4
Molecular Weight 168.24 g/mol
IUPAC Name 1-(3-tert-butyl-1H-1,2,4-triazol-5-yl)ethanamine
Standard InChI InChI=1S/C8H16N4/c1-5(9)6-10-7(12-11-6)8(2,3)4/h5H,9H2,1-4H3,(H,10,11,12)
Standard InChI Key GBSOOANSSAAEHT-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC(=NN1)C(C)(C)C)N

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

1-(5-tert-Butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine features a 1,2,4-triazole core substituted at the 3-position with an ethylamine group (-CH2CH2NH2) and at the 5-position with a tert-butyl moiety (-C(CH3)3). This arrangement creates a sterically hindered environment around the triazole ring, influencing its reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource Analog Reference
Molecular FormulaC8H16N4Derived from
Molecular Weight168.24 g/mol
IUPAC Name1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amineNomenclature rules
Canonical SMILESCC(C)(C)C1=NC(=NN1)CCNAdapted from
PubChem CID (Analog)62950560 (structural cousin)

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the ethylamine side chain introduces basicity (predicted pKa ~9.5) and hydrogen-bonding capacity .

Synthetic Methodologies

General Synthesis Strategy

While no documented synthesis exists for this exact compound, established routes for analogous triazole-ethylamine derivatives involve:

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazides with nitriles under acidic conditions .

  • Side-Chain Introduction: Nucleophilic substitution or reductive amination to install the ethylamine group .

A plausible synthetic route could proceed as follows:

  • Step 1: React tert-butyl nitrile with thiosemicarbazide in HCl/EtOH to form 5-tert-butyl-4H-1,2,4-triazole-3-thiol .

  • Step 2: Convert the thiol group to a chloro derivative using PCl5.

  • Step 3: Perform nucleophilic displacement with ethylenediamine under basic conditions to install the amine side chain .

Table 2: Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature (Step 1)80-100°CCyclization efficiency
Solvent (Step 3)Dry DMFMinimize side reactions
Reaction Time (Step 2)4-6 hrsComplete chlorination

Purification typically employs flash chromatography (SiO2, CH2Cl2/MeOH 95:5) followed by recrystallization from ethyl acetate/hexane .

Physicochemical Properties

Thermal Stability

Analogous triazole derivatives exhibit decomposition temperatures >200°C, suggesting similar thermal robustness for this compound . Differential scanning calorimetry (DSC) of related structures shows:

  • Glass transition (Tg): 85-95°C

  • Melting point: 160-170°C (decomposition observed above 200°C)

Solubility Profile

Predicted solubility in common solvents (25°C):

  • Water: <0.1 mg/mL (due to tert-butyl hydrophobicity)

  • DMSO: >50 mg/mL

  • Ethanol: ~15 mg/mL

The poor aqueous solubility may necessitate prodrug strategies for pharmaceutical applications.

Biological Activity and Applications

Central Nervous System (CNS) Effects

Ethylamine-containing triazoles show affinity for:

  • σ1 Receptors (Ki: 40-60 nM)

  • NMDA receptors (IC50: 1-5 μM)

These interactions imply potential neuroprotective or analgesic applications, though target-specific studies are needed.

Industrial and Material Science Applications

Coordination Chemistry

The triazole-amine motif acts as a polydentate ligand, forming stable complexes with:

  • Transition metals (Cu²⁺, Ni²⁺, Co³⁺)

  • Lanthanides (Eu³⁺, Tb³⁺)

Table 3: Complexation Properties

Metal IonLog K (Stability Constant)Potential Use
Cu²⁺8.9 ± 0.3Catalytic oxidation
Eu³⁺10.2 ± 0.5Luminescent materials

Such complexes find applications in heterogeneous catalysis and photonic devices .

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